2-Methoxypropyl acetate

Description

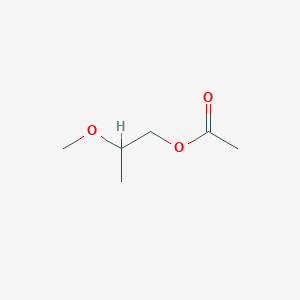

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(8-3)4-9-6(2)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZVKSVLFLRBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041433 | |

| Record name | 2-Methoxy-1-propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a sweet aromatic odor; Hygroscopic; [Canada Colors and Chemicals MSDS], Clear liquid | |

| Record name | 1-Propylene glycol-2-methyl ether acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHOXY-1-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/827 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

77 °F | |

| Record name | 2-METHOXY-1-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/827 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.516 kPa | |

| Record name | 2-METHOXY-1-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/827 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

70657-70-4 | |

| Record name | 1-Propanol, 2-methoxy-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70657-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxypropyl-1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070657704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-1-propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypropyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETOXY-2-METHOXYPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NS6CBN69F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHOXY-1-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/827 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

2-Methoxypropyl acetate chemical properties and structure

An In-depth Technical Guide to 2-Methoxypropyl Acetate (B1210297): Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-methoxypropyl acetate. The information is curated for researchers, scientists, and professionals in drug development, presenting quantitative data in accessible formats, detailing experimental protocols, and visualizing key processes.

Chemical Structure and Identification

This compound, also known as propylene (B89431) glycol methyl ether acetate (PGMEA) β-isomer, is an organic solvent.[1] Its chemical structure consists of a propyl chain with a methoxy (B1213986) group on the second carbon and an acetate group on the first carbon.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 70657-70-4[4] |

| Molecular Formula | C₆H₁₂O₃[4] |

| Molecular Weight | 132.16 g/mol [4] |

| SMILES | CC(COC(=O)C)OC[4] |

| InChI Key | BTZVKSVLFLRBRE-UHFFFAOYSA-N[5] |

| Synonyms | 2-methoxy-1-propyl acetate, β-PGMEA, Acetic acid 2-methoxypropyl ester[1] |

Physicochemical Properties

This compound is a colorless liquid with a mild, pleasant odor.[6][7] It is a moderately volatile solvent.[6]

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless liquid[8] |

| Odor | Mild, fruity, ether-like[8] |

| Boiling Point | 145-147 °C[8] |

| Melting Point | -67 °C[8] |

| Density | 0.965 - 0.970 g/cm³ at 20-25 °C[8] |

| Flash Point | 42 - 49 °C[8] |

| Vapor Pressure | 3.1 - 3.7 mmHg at 20 °C[8] |

| Solubility in Water | 198 g/L at 20 °C (Limited)[8] |

Experimental Protocols

Synthesis: Continuous Esterification

A common industrial method for synthesizing this compound is through the continuous esterification of 2-methoxypropanol with acetic acid using a solid acid catalyst.[2][8] This process is designed for high efficiency and continuous production.[2]

Materials and Equipment:

-

2-Methoxypropanol (PGME)

-

Acetic acid (AA)

-

Solid acid catalyst (e.g., polystyrenesulfonic acid resin like Amberlyst-15)[8]

-

Azeotropic agent (e.g., cyclohexane (B81311) or benzene)[8]

-

Two continuous fixed-bed reactors[8]

-

Preheating system

-

Azeotropic distillation column[8]

-

Rectification column[8]

-

Pumps and flow controllers

Procedure:

-

Catalyst Bed Preparation: The two fixed-bed reactors are packed with the solid acid catalyst.[8]

-

Feed Preparation: The raw materials, 2-methoxypropanol and acetic acid, are preheated to the reaction temperature, typically between 90-120 °C.[8]

-

First Esterification Stage: The preheated reactants are continuously pumped into the first fixed-bed reactor.[8] Molar ratios of PGME to AA can be varied (e.g., 1:1 to 1.5:1).[8]

-

Water Removal: An azeotropic agent is introduced to continuously remove the water generated during the esterification process via azeotropic distillation.[8]

-

Second Esterification Stage: The dehydrated mixture from the distillation column is fed into the second fixed-bed reactor to drive the reaction towards completion.[8]

-

Purification: The final product is purified by rectification to remove any unreacted starting materials and byproducts. The unreacted PGME and acetic acid can be recycled back into the feed stream.[8]

Analytical Protocol: Quantification by GC-FID (OSHA Method 99)

The Occupational Safety and Health Administration (OSHA) Method 99 details the collection and analysis of this compound from workplace air.[9][10]

Materials and Equipment:

-

Personal sampling pump

-

Solid sorbent sampling tubes (coconut shell charcoal)[9]

-

Vials

-

Desorbing solvent: 95/5 (v/v) methylene (B1212753) chloride/methanol[9]

-

Anhydrous magnesium sulfate (B86663) or Drierite

-

Gas chromatograph with a flame ionization detector (GC-FID)[9]

Procedure:

-

Sample Collection: Air samples are collected by drawing a known volume of air through a coconut shell charcoal tube using a personal sampling pump.[9] The recommended flow rate is 0.1 L/min for a 10 L sample volume.[9]

-

Sample Preparation:

-

The front and back sections of the charcoal tube are transferred to separate vials.[10]

-

A drying agent (magnesium sulfate or Drierite) is added to each vial.[10]

-

1.0 mL of the desorbing solvent is added to each vial.[10]

-

The vials are immediately capped and shaken periodically for about 30 minutes.[10]

-

Samples should be refrigerated upon receipt by the laboratory to minimize hydrolysis.[9]

-

-

Analysis: The desorbed samples are analyzed by GC-FID.[9]

Biological Activity and Toxicity

This compound is primarily used as an industrial solvent.[6] Its biological activity is mainly associated with toxicity at higher concentrations. It has been shown to cause moderate irritation, and at high doses in animal studies, it has led to a reduction in body weight development, thymic atrophy, and prenatal toxicity in rats.[11] There is no evidence to suggest its involvement in specific biological signaling pathways under normal exposure conditions.

Isomeric Considerations

It is important to distinguish this compound (the β-isomer) from its structural isomer, 1-methoxy-2-propyl acetate (the α-isomer or PGMEA).[2] Although they share the same molecular formula, the different placement of the methoxy and acetate groups results in variations in their physical and chemical properties, such as boiling points and vapor pressures.[2] Commercial production of the precursor, propylene glycol monomethyl ether, typically yields a mixture dominated by the α-isomer.[2]

References

- 1. 2-METHOXY-1-PROPYL ACETATE | Occupational Safety and Health Administration [osha.gov]

- 2. This compound | 70657-70-4 | Benchchem [benchchem.com]

- 3. 1-Propanol, 2-methoxy-, 1-acetate | C6H12O3 | CID 51132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2-Methoxy-1-propyl acetate | SIELC Technologies [sielc.com]

- 6. CheMondis Marketplace [chemondis.com]

- 7. Methoxypropyl Acetate – keytonenergy [keytonenergy.com]

- 8. benchchem.com [benchchem.com]

- 9. Analytical Method [keikaventures.com]

- 10. osha.gov [osha.gov]

- 11. This compound | 70657-70-4 [chemicalbook.com]

A Comprehensive Technical Guide to 2-Methoxypropyl Acetate (CAS: 70657-70-4)

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropyl acetate (B1210297), identified by the CAS number 70657-70-4, is a colorless, moderately volatile solvent with a mild, pleasant odor.[1] It is the beta-isomer (β-isomer) of propylene (B89431) glycol monomethyl ether acetate (PGMEA) and is a member of the P-series glycol ethers family.[1][2] Its unique chemical structure, containing both an ether and an ester functional group, grants it excellent solvency for a wide range of natural and synthetic resins, waxes, fats, and oils.[3] This versatility makes it a critical component in numerous industrial and high-tech applications, including coatings, printing inks, electronics manufacturing, and potentially as a solvent in pharmaceutical synthesis.[1][3][4] This document provides an in-depth technical overview of its chemical properties, synthesis, applications, analytical methods, and toxicological profile.

Physicochemical and Computational Data

The fundamental properties of 2-Methoxypropyl acetate are summarized below. This data is essential for its proper handling, application, and analysis.

| Property | Value | Reference(s) |

| CAS Number | 70657-70-4 | [1][5] |

| Molecular Formula | C₆H₁₂O₃ | [2][5] |

| Molecular Weight | 132.16 g/mol | [5][6] |

| Synonyms | 2-Methoxy-1-propyl acetate, β-PGMEA | [2][7] |

| Appearance | Colorless liquid | [1][8] |

| Boiling Point | 154.8 °C | [5] |

| Density | 0.959 g/cm³ | [5] |

| SMILES | CC(COC(=O)C)OC | [5] |

| InChI Key | BTZVKSVLFLRBRE-UHFFFAOYSA-N | [7] |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | [6] |

| LogP (octanol-water partition coefficient) | 0.5844 | [6] |

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through two main chemical pathways: direct esterification and transesterification.[9]

Synthesis Routes

1. Acid-Catalyzed Direct Esterification: This is the most common method for synthesizing this compound.[9] It involves the direct reaction of 2-methoxypropanol with acetic acid in the presence of an acid catalyst.[9] Solid acid catalysts, such as the ion-exchange resin Amberlyst-15, are frequently used in industrial settings to facilitate the reaction and simplify catalyst removal.[4][9] The reaction is reversible, and the removal of the water byproduct is crucial to drive the equilibrium towards the formation of the ester product.[9]

2. Transesterification (Ester Exchange): An alternative route is the transesterification of 2-methoxypropanol with another ester, like methyl acetate or ethyl acetate.[9] This process is also catalyzed and can be advantageous as it may proceed under milder conditions and avoids the production of water, which can simplify the purification process.[9]

Industrial Manufacturing Workflow

Industrial-scale production often employs continuous processes, such as reactive distillation, to maximize efficiency and product yield.[4][9] This approach combines the chemical reaction and the separation of byproducts into a single unit, allowing for the continuous removal of water to overcome equilibrium limitations and achieve high conversion rates.[9]

Experimental Protocol: Laboratory-Scale Esterification

This protocol describes a generalized lab-scale synthesis of this compound.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a reflux condenser, and a Dean-Stark trap (to remove water).

-

Charging Reactants: To the flask, add 2-methoxypropanol (1.0 molar equivalent) and acetic acid (1.2 molar equivalents).[10]

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid or a solid acid catalyst like Amberlyst-15 (0.05 to 1 wt%).[9][10]

-

Reaction: Heat the mixture to reflux (typically 80 to 150 °C).[10] The water produced during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitoring: Monitor the reaction progress by tracking the amount of water collected or by using analytical techniques like GC-FID.

-

Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst (if liquid) with a mild base (e.g., sodium bicarbonate solution). Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., MgSO₄).

-

Isolation: Purify the crude product via fractional distillation to obtain pure this compound.

Industrial and Research Applications

This compound's excellent solvency and favorable physical properties make it a valuable compound in a variety of sectors.

| Industry Sector | Application | Function | Reference(s) |

| Paints & Coatings | High-solids acrylic resins, waterborne coatings, floor polishes | Solvent, coalescing aid, flow and leveling agent | [1][3] |

| Electronics | Semiconductor manufacturing, photoresist formulations | High-purity solvent | [1][4] |

| Printing | Inks for ball-point and felt-tipped pens, flexographic/gravure inks | Solvent, flow improver | [1][3] |

| Cleaners | Light-duty industrial cleaners | Resin solvent | [1] |

| Adhesives & Sealants | Formulations | Solvent for bonding and flexibility | [3][8] |

| Pharmaceuticals | API synthesis, drug delivery systems | Reaction and formulation solvent | [4] |

| Water Treatment | Wastewater additive | Cross-linking agent | [5] |

| Textiles & Leather | Dye solutions and pastes | Solvent | [3] |

Analytical Methodologies

Accurate detection and quantification of this compound are critical for quality control, environmental monitoring, and occupational safety. Gas chromatography is the cornerstone technique for its analysis.[9]

Key Analytical Techniques

-

Gas Chromatography-Flame Ionization Detection (GC-FID): This is the most common and robust method for quantifying this compound. The compound is volatile and responds well to the FID detector.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for definitive identification of the compound, especially in complex matrices, by providing mass spectral data.[11]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method has also been developed for its analysis, which can be useful for non-volatile matrices or for simultaneous analysis with other compounds.[7]

Experimental Protocol: GC-FID Analysis of Air Samples

This protocol is based on established methods for monitoring workplace exposure.[12]

-

Sample Collection: Draw a known volume of air (e.g., 10 L at 0.1 L/min) through a solid sorbent tube, such as a coconut shell charcoal tube.[12]

-

Sample Preparation:

-

Break open the sorbent tube and transfer the front and back sections to separate 2 mL vials.

-

Add 1 mL of desorption solvent, typically 95/5 (v/v) methylene chloride/methanol, to each vial.[12]

-

Cap the vials and allow them to stand for at least 30 minutes with occasional agitation to ensure complete desorption.

-

-

Instrument Setup (Typical GC-FID Conditions):

-

Column: A capillary column suitable for volatile organic compounds (e.g., DB-WAX or equivalent).

-

Injector: Split/splitless injector, temperature ~250°C.

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 200°C).

-

Detector: Flame Ionization Detector (FID), temperature ~275°C.

-

Carrier Gas: Helium or Hydrogen.

-

-

Calibration: Prepare a series of calibration standards of this compound in the desorption solvent across a range of concentrations relevant to the expected sample levels.

-

Analysis: Inject an aliquot (e.g., 1 µL) of the calibration standards and the desorbed samples into the GC-FID system.

-

Quantification: Identify the this compound peak in the chromatograms based on its retention time. Construct a calibration curve by plotting the peak area versus concentration for the standards. Use the regression equation from the curve to calculate the concentration of this compound in the samples.

Toxicology and Safety Profile

Understanding the toxicology of this compound is critical for ensuring safe handling and defining exposure limits. The primary concerns are its flammability and reproductive toxicity.[13][14]

Hazard Classification

The substance is classified under the Globally Harmonized System (GHS) with several significant hazards.

| Hazard Code | Hazard Statement | Classification | Reference(s) |

| H226 | Flammable liquid and vapour | Flammable Liquid, Cat. 3 | [13][14] |

| H360D | May damage the unborn child | Reproductive Toxicity, Cat. 1B | [13][14] |

| H335 | May cause respiratory irritation | STOT Single Exposure, Cat. 3 | [13][14] |

| H370 | Causes damage to organs | STOT Single Exposure, Cat. 1 | [13] |

| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled | Acute Toxicity, Cat. 3 | [13] |

Mechanism of Toxicity

The toxic effects of many glycol ethers are not caused by the parent compound but are mediated by their metabolites.[9] For this compound, the proposed toxic pathway involves enzymatic hydrolysis to 2-methoxypropanol, followed by oxidation to 2-methoxypropionic acid. This acid metabolite is believed to be the active teratogen, similar to the mechanism observed with other glycol ethers.[15]

Animal studies have confirmed that this compound is teratogenic in rats and rabbits.[15] At high concentrations, it has also been shown to cause irritation, reduced body weight, and thymic atrophy in rats.[16]

Safety and Handling

Due to its hazardous properties, strict safety protocols must be followed when handling this compound.

-

Ventilation: Always use in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[13][14]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. The substance is flammable, and its vapors can form explosive mixtures with air.[13][17]

-

Grounding: Ground and bond containers and receiving equipment during transfers to prevent static electricity buildup and discharge.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and protective clothing to prevent skin and eye contact.[13][17]

-

Storage: Store in a cool, dry, well-ventilated place in tightly closed containers, protected from sunlight.[13][14]

-

Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[17]

References

- 1. CheMondis Marketplace [chemondis.com]

- 2. 2-METHOXY-1-PROPYL ACETATE | Occupational Safety and Health Administration [osha.gov]

- 3. Methoxypropyl Acetate – keytonenergy [keytonenergy.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 70657-70-4 | FM146365 [biosynth.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-Methoxy-1-propyl acetate | SIELC Technologies [sielc.com]

- 8. lookchem.com [lookchem.com]

- 9. This compound | 70657-70-4 | Benchchem [benchchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound - analysis - Analytice [analytice.com]

- 12. Analytical Method [keikaventures.com]

- 13. chemos.de [chemos.de]

- 14. chemos.de [chemos.de]

- 15. journals.publisso.de [journals.publisso.de]

- 16. This compound | 70657-70-4 [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

Synthesis of 2-Methoxypropyl Acetate from Propylene Oxide: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 2-methoxypropyl acetate (B1210297), a key solvent and intermediate. This document details the two-step reaction pathway, experimental protocols, and process optimization strategies.

Introduction

2-Methoxypropyl acetate (PMA), also known as propylene (B89431) glycol methyl ether acetate (PGMEA), is a versatile organic solvent with a wide range of applications in the pharmaceutical, electronics, and coatings industries. Its favorable properties, including high solvency for a variety of resins, a moderate evaporation rate, and low toxicity, make it a preferred choice as a solvent for drug formulations, a carrier for photoresists in semiconductor manufacturing, and a coalescing agent in paints and inks.

This technical guide provides a comprehensive overview of the synthesis of this compound from propylene oxide, a common and industrially relevant manufacturing route. The synthesis is typically a two-step process:

-

Methanolysis of Propylene Oxide: Propylene oxide reacts with methanol (B129727) to form 1-methoxy-2-propanol (B31579), the primary isomer, along with the secondary isomer 2-methoxy-1-propanol. This reaction is typically catalyzed by solid base catalysts.

-

Esterification of 1-Methoxy-2-propanol: The resulting 1-methoxy-2-propanol is then esterified with acetic acid or acetic anhydride (B1165640) to yield this compound. This step is commonly catalyzed by solid acid catalysts.

This guide will delve into the specifics of each step, presenting quantitative data, detailed experimental protocols, and visual representations of the synthesis pathways and workflows.

Step 1: Synthesis of 1-Methoxy-2-propanol from Propylene Oxide and Methanol

The initial step in the synthesis of this compound involves the ring-opening reaction of propylene oxide with methanol. The choice of catalyst is crucial in this step to ensure high conversion of propylene oxide and high selectivity towards the desired 1-methoxy-2-propanol isomer. Solid base catalysts are often employed to favor the formation of the secondary alcohol.

Catalytic Performance Data

The following table summarizes the performance of various heterogeneous catalysts in the methanolysis of propylene oxide.

| Catalyst | Propylene Oxide Conversion (%) | Selectivity to 1-Methoxy-2-propanol (%) | Reaction Conditions | Reference |

| SiO2@CeMgAl-LDO(P123) | 99.7 | 92.4 | 120 °C | [1] |

| Phenolate-functionalized Poly(ionic liquid)s (PILs) | 90.8 | 95.3 | Mild conditions | [1] |

| LDO Mg/Al 4.0 | 93.2 | 97.4 | 140 °C, 6 h, Methanol/PO molar ratio 4.0 | [2] |

| Crude product from Example 3 (patent) | ~25 (calculated from product weight) | 98.1 | Room temperature, 14 days | [3] |

| α-Fe2O3 | 97.7 | 83.0 (selectivity to MP-2) | 160 °C, 8 h | [4] |

Experimental Protocol: Batch Synthesis of 1-Methoxy-2-propanol

This protocol is based on a representative procedure for the batch synthesis of 1-methoxy-2-propanol using a solid base catalyst.

Materials:

-

Propylene oxide (PO)

-

Methanol (MeOH)

-

Solid base catalyst (e.g., calcined Mg/Al layered double oxide)

-

Acetonitrile (optional, as solvent)

-

Nitrogen or Argon gas for inert atmosphere

-

Glass reactor equipped with a magnetic stirrer, condenser, and temperature controller

Procedure:

-

Catalyst Activation: The solid base catalyst is activated by calcination at a specified temperature (e.g., 450-500 °C) for several hours to remove adsorbed water and carbon dioxide.

-

Reactor Setup: The glass reactor is dried and purged with an inert gas (Nitrogen or Argon).

-

Charging Reactants: The desired amount of methanol and the activated catalyst are charged into the reactor. The mixture is stirred to ensure a uniform suspension.

-

Reaction Initiation: Propylene oxide is added to the reactor. The molar ratio of methanol to propylene oxide is a critical parameter and is typically in the range of 1:1 to 5:1.

-

Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 120-160 °C) and stirred for a specified duration (e.g., 6-8 hours). The reaction progress can be monitored by gas chromatography (GC) analysis of aliquots.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid catalyst is separated by filtration.

-

Purification: The resulting solution, containing 1-methoxy-2-propanol, unreacted methanol, and any byproducts, is purified by distillation to isolate the desired product.

Step 2: Esterification of 1-Methoxy-2-propanol to this compound

The second step involves the esterification of the synthesized 1-methoxy-2-propanol with acetic acid. Solid acid catalysts, such as ion-exchange resins like Amberlyst-15, are commonly used due to their high activity, selectivity, and ease of separation from the reaction mixture.

Catalytic Performance and Reaction Conditions

The following table summarizes typical reaction conditions and outcomes for the esterification of 1-methoxy-2-propanol with acetic acid using solid acid catalysts.

| Catalyst | Reactant Molar Ratio (1-Methoxy-2-propanol:Acetic Acid) | Temperature (°C) | Catalyst Loading (wt%) | Equilibrium Yield of PMA (%) | Reference |

| Amberlyst-35 | 1:3 | 80 | 10 | 78 | [4] |

| Amberlyst-15 | 1:1 to 1:1.5 | 90-120 | - | >78 (single pass conversion) | |

| Solid Acid Catalyst | 1:1 to 1.5:1 | 70-150 | - | - | [5] |

| Hydrochloric Acid | 1:1.2 | 80-150 | 0.05-1 | High | [6] |

Experimental Protocol: Continuous Esterification of 1-Methoxy-2-propanol

This protocol describes a continuous process for the synthesis of this compound, which is often favored in industrial settings for its efficiency.

Materials and Equipment:

-

1-Methoxy-2-propanol (PGME)

-

Acetic acid (AA)

-

Solid acid catalyst (e.g., Amberlyst-15)

-

Azeotropic agent (e.g., cyclohexane (B81311) or benzene)

-

Two continuous fixed-bed reactors

-

Preheating system

-

Azeotropic distillation column

-

Rectification column

-

Pumps and flow controllers

Procedure:

-

Catalyst Bed Preparation: The two fixed-bed reactors are packed with the solid acid catalyst.

-

Feed Preparation: 1-Methoxy-2-propanol and acetic acid are preheated to the desired reaction temperature (e.g., 90-120 °C).

-

First Esterification Stage: The preheated reactants are continuously pumped into the first fixed-bed reactor at a specific molar ratio (e.g., 1:1 to 1.5:1).[5]

-

Water Removal: The effluent from the first reactor, containing this compound, unreacted starting materials, and water, is fed into an azeotropic distillation column. An azeotropic agent is introduced to continuously remove the water generated during the esterification, which drives the reaction equilibrium towards the product side.

-

Second Esterification Stage: The dehydrated mixture from the distillation column is then fed into the second fixed-bed reactor to further increase the conversion.

-

Purification: The final product stream from the second reactor is fed into a rectification column to separate the pure this compound from unreacted 1-methoxy-2-propanol, acetic acid, and any byproducts. The unreacted starting materials can be recycled back into the feed stream.

Visualizing the Synthesis Process

Overall Synthesis Pathway

Caption: Overall two-step synthesis pathway of this compound.

Experimental Workflow for Continuous Synthesis

Caption: Workflow for continuous synthesis of this compound.

Conclusion

The synthesis of this compound from propylene oxide is a well-established and industrially significant process. The two-step approach, involving an initial base-catalyzed methanolysis of propylene oxide followed by an acid-catalyzed esterification, allows for high yields and selectivities. The use of heterogeneous catalysts in both steps simplifies product purification and catalyst recycling, contributing to a more sustainable and economical process. Continuous processing, particularly incorporating reactive distillation principles, offers further advantages in terms of efficiency and throughput. This guide provides the foundational knowledge and practical protocols for researchers and professionals working on the synthesis and application of this important solvent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1-Methoxy-2-Propanol from Methanol and Propylene Oxide in the Presence of Composition Materials Based on ZIF-8 and Alumina Nanofibers | Sciact - CRIS-система Института катализа - публикации, сотрудники [sciact.catalysis.ru]

- 6. researchgate.net [researchgate.net]

A Deep Dive into the Solubility of Compounds in 2-Methoxypropyl Acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropyl acetate (B1210297) (2-MPA), also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), is a versatile, colorless solvent with a mild, ether-like odor.[1] Its unique combination of ether and ester functional groups imparts a high solvency for a wide range of substances, making it a valuable component in numerous industrial and research applications.[2][3] This technical guide provides a comprehensive overview of the solubility of various compounds in 2-Methoxypropyl acetate, presenting both quantitative and qualitative data. It also outlines standard experimental protocols for solubility determination to assist researchers in their laboratory work.

Core Properties of this compound

This compound is characterized by its moderate volatility, good coalescing properties, and its miscibility with a vast array of organic solvents.[3][4] It is widely utilized in the formulation of paints, coatings, inks, adhesives, and cleaning agents.[1][4] In the pharmaceutical and drug development sectors, it can be employed as a processing solvent.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for various compounds in this compound. It is important to note that comprehensive quantitative data for a wide range of solutes in this solvent is not extensively published in readily accessible literature. The data presented here has been compiled from technical data sheets and scientific publications.

| Compound | Temperature (°C) | Solubility | Notes |

| Water | Room Temperature | ~22 %-wt (in 2-MPA) | [5] |

| Water | 25 | 19.8 g/100 mL | [4] |

| This compound | Room Temperature | ~6 %-wt (in Water) | [5] |

| Acrylic Resin | >55 | Fully Dissolved | At 40% solid content.[6] |

| Acrylic Resin | 35-65 | Good | At 10% solid content, performance is comparable to other common solvents.[6] |

Qualitative Solubility Data

This compound is recognized for its excellent solvency for a broad spectrum of natural and synthetic resins, polymers, and other organic compounds.[1][2] The following table provides a qualitative summary of its solubility characteristics for various classes of substances.

| Class of Compound | Solubility in this compound |

| Resins | |

| Acrylic Resins | Soluble[2] |

| Alkyd Resins | Soluble[2] |

| Aminomethyl Ester Resins | Soluble[2] |

| Epoxy Resins | Soluble[2] |

| Nitrocellulose | Soluble[2] |

| Polyester Resins | Soluble[2] |

| Polyurethane Resins | Good solvent[7] |

| Vinyl Resins | Soluble[2] |

| Cellulose Derivatives | |

| Cellulose Acetate | Soluble[1] |

| Cellulose Acetate Butyrate | Soluble in glycol ethers[8] |

| Other Organic Compounds | |

| Dyes | Good solvent power[3] |

| Fats and Oils | Dissolves numerous types[2] |

| Waxes | Dissolves numerous types[2] |

| General | |

| Most Common Organic Solvents | Freely miscible[3][4] |

| Polar and Non-polar Substances | Strong solubility for both[2] |

Experimental Protocols

For researchers and professionals who need to determine the solubility of a specific compound in this compound, the following experimental protocols provide a standardized approach.

Protocol 1: Visual Miscibility Determination

This method is a rapid and straightforward qualitative assessment of solubility.

Objective: To determine if a liquid solute is miscible, partially miscible, or immiscible with this compound at a given ratio.

Materials:

-

This compound (high purity)

-

Test solute

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer

-

Clear glass test tubes with stoppers

Procedure:

-

Ensure all glassware is clean and dry.

-

Using a calibrated pipette, add a specific volume (e.g., 5 mL) of this compound to a test tube.

-

Add an equal volume of the test solute to the same test tube.

-

Stopper the test tube and agitate vigorously using a vortex mixer for 30-60 seconds.

-

Allow the mixture to stand undisturbed for at least 5 minutes and observe.

Interpretation of Results:

-

Miscible: A single, clear, and uniform liquid phase is observed.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

-

Immiscible: Two distinct liquid layers are formed.

Protocol 2: Shake-Flask Method for Quantitative Solubility of Solids

This is a widely used and reliable method for determining the thermodynamic solubility of a solid compound.

Objective: To quantitatively determine the saturation solubility of a solid compound in this compound at a specific temperature.

Materials:

-

This compound (high purity)

-

Solid solute (powdered)

-

Analytical balance

-

Scintillation vials or flasks with tight-sealing caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of the solid solute to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Record the exact weight of the added solid.

-

Add a known volume or weight of this compound to the vial.

-

Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. This duration may need to be determined empirically.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial to remove all undissolved solids.

-

Accurately weigh the filtered solution.

-

Quantify the concentration of the solute in the filtered solution using a pre-validated analytical method. This may involve gravimetric analysis (evaporating the solvent and weighing the residue) or a chromatographic/spectroscopic method.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, mol/L).

Visualized Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a solid compound in this compound.

Caption: Experimental workflow for determining solid solubility.

Conclusion

This compound is a highly effective solvent for a diverse range of chemical compounds, particularly for resins and polymers used in coatings and inks. While extensive quantitative solubility data is not always readily available, its qualitative performance is well-documented. For specific applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for accurate determination. The versatility and favorable properties of this compound will continue to make it a solvent of choice for researchers, scientists, and professionals in drug development and various other industries.

References

- 1. lookchem.com [lookchem.com]

- 2. 1-Methoxy-2-propyl acetate | 108-65-6 [amp.chemicalbook.com]

- 3. Methoxypropyl Acetate – keytonenergy [keytonenergy.com]

- 4. imansabz.com [imansabz.com]

- 5. scribd.com [scribd.com]

- 6. PREC Investigates Acrylic Resin Solubility in Different Solvents - PREC [prechems.com]

- 7. echemi.com [echemi.com]

- 8. Carboxymethyl Cellulose Acetate Butyrate: A Review of the Preparations, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

2-Methoxypropyl Acetate: A Comprehensive Technical Review of its Environmental Fate and Biodegradability

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropyl acetate (B1210297) (2-MPA), a beta-isomer of propylene (B89431) glycol methyl ether acetate (PGMEA), is a solvent with applications in various industrial processes. Understanding its environmental fate and biodegradability is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides an in-depth analysis of the environmental distribution and degradation of 2-methoxypropyl acetate, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Environmental Fate of this compound

The environmental fate of a chemical is governed by a combination of transport and transformation processes. For this compound, these include its distribution into different environmental compartments (air, water, soil) and its degradation through biological and abiotic pathways.

Physicochemical Properties and Distribution

A key determinant of a chemical's environmental distribution is its physicochemical properties. The octanol-water partition coefficient (log K_ow_) and the soil organic carbon-water (B12546825) partition coefficient (K_oc_) are critical parameters in this regard.

| Parameter | Value | Interpretation | Reference |

| log K_ow_ | 1.2 | Low bioaccumulation potential | [1](--INVALID-LINK--) |

| K_oc_ | ~1.7 | Very high mobility in soil | [1](--INVALID-LINK--) |

The low log K_ow_ of 1.2 suggests that this compound has a low potential to bioaccumulate in organisms. The very low K_oc_ value of approximately 1.7 indicates that it is not significantly adsorbed to soil organic matter and is expected to be highly mobile in the soil environment.

Degradation Pathways

This compound is subject to degradation through several pathways in the environment, including biodegradation, hydrolysis, and atmospheric photolysis.

Biodegradation:

Under aerobic conditions, this compound is considered to be readily biodegradable. One study reported approximately 83% degradation over a 28-day period.[1](--INVALID-LINK--) The primary mechanism of biodegradation is the initial hydrolysis of the ester bond to form 2-methoxy-1-propanol and acetic acid. These products are then further mineralized by microorganisms.

Hydrolysis:

The hydrolysis of the ester linkage in this compound is a key degradation pathway. The rate of this reaction is pH-dependent. For its isomer, 1-methoxy-2-propyl acetate, which is often used as a surrogate due to its similar structure, the substance is stable at acidic (pH 4) and neutral (pH 7) conditions. However, under alkaline conditions (pH 9), it hydrolyzes with a half-life of 8.10 days at 25°C.[1](--INVALID-LINK--) It is important to note that in biological systems, such as in rat plasma, the hydrolysis of this compound is rapid, with a half-life of approximately 10 minutes.

Atmospheric Photolysis:

Direct photolysis of this compound is not expected to be a significant degradation pathway as it does not absorb light in the environmentally relevant UV spectrum. However, like its isomer 1-methoxy-2-propyl acetate, it is expected to be degraded in the atmosphere through reactions with photochemically produced hydroxyl radicals (•OH). The estimated atmospheric half-life for the reaction of 1-methoxy-2-propyl acetate with hydroxyl radicals is approximately 32 hours, assuming a typical atmospheric hydroxyl radical concentration.[1](--INVALID-LINK--)

Quantitative Data Summary

The following tables summarize the key quantitative data related to the environmental fate and biodegradability of this compound.

Table 1: Biodegradability of this compound

| Test Guideline | Endpoint | Result | Conditions | Reference |

| OECD 301F (Manometric Respirometry) | % Degradation | ~83% | 28 days, aerobic | [1](--INVALID-LINK--) |

Table 2: Physicochemical Properties and Partitioning Coefficients

| Parameter | Value | Test Guideline (or method) | Conditions | Reference |

| log K_ow_ (Octanol-Water Partition Coefficient) | 1.2 | Not Specified | 20°C | [1](--INVALID-LINK--) |

| K_oc_ (Soil Organic Carbon-Water Partition Coefficient) | ~1.7 | Not Specified | Not Specified | [1](--INVALID-LINK--) |

Table 3: Abiotic Degradation

| Degradation Pathway | Parameter | Value | Conditions | Reference |

| Hydrolysis (of isomer 1-methoxy-2-propyl acetate) | Half-life | Stable | pH 4 and 7 | [1](--INVALID-LINK--) |

| Half-life | 8.10 days | pH 9, 25°C | [1](--INVALID-LINK--) | |

| Atmospheric Photolysis (of isomer 1-methoxy-2-propyl acetate) | Half-life (indirect, with •OH) | ~32 hours | Estimated | [1](--INVALID-LINK--) |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the standard protocols for key environmental fate studies.

OECD 301F: Ready Biodegradability - Manometric Respirometry Test

This test method evaluates the ready biodegradability of a chemical substance by microorganisms in an aerobic aqueous medium.

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (typically from the effluent of a wastewater treatment plant) and incubated in a closed flask with a device to measure oxygen consumption. The biodegradation of the substance is determined by measuring the amount of oxygen consumed over a 28-day period and comparing it to the theoretical oxygen demand (ThOD).

-

Test System: Closed respirometer flasks containing a defined volume of mineral medium, the test substance at a concentration typically between 2 and 10 mg/L, and an inoculum of microorganisms.

-

Procedure:

-

The test substance, mineral medium, and inoculum are added to the respirometer flasks.

-

The flasks are sealed and incubated in the dark at a constant temperature (usually 20 ± 1°C) for 28 days.

-

Oxygen consumption is measured at regular intervals.

-

Control flasks containing only the inoculum and mineral medium are run in parallel to determine the background respiration.

-

A reference substance (e.g., sodium benzoate) is also tested to verify the activity of the inoculum.

-

-

Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period. The 10-day window begins when the degree of biodegradation has reached 10%.

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method

This guideline describes a method to determine the adsorption and desorption potential of a chemical on different soil types.

-

Principle: A solution of the test substance in a calcium chloride solution (to maintain a constant ionic strength) is equilibrated with a known amount of soil. The concentration of the test substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference. The adsorption coefficient (K_d_) and the organic carbon-normalized adsorption coefficient (K_oc_) are then determined.

-

Test System: Centrifuge tubes or flasks containing a known mass of soil and a known volume of the test substance solution.

-

Procedure:

-

Tier 1 (Preliminary Test): A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for potential abiotic degradation or adsorption to the test vessel walls.

-

Tier 2 (Screening Test): The adsorption of the test substance is studied on a minimum of five different soil types at a single concentration to determine K_d_ and K_oc_ values.

-

Tier 3 (Main Study): If required, a more detailed study is performed to determine the adsorption isotherm by testing a range of concentrations. A desorption study can also be conducted by replacing the supernatant with a fresh solution and measuring the amount of substance that desorbs from the soil.

-

-

Data Analysis: The adsorption coefficient, K_d_, is calculated as the ratio of the concentration of the substance in the soil to the concentration in the aqueous phase at equilibrium. The K_oc_ is then calculated by normalizing K_d_ to the organic carbon content of the soil.

Visualizations

Environmental Fate and Degradation Pathway of this compound

References

An In-depth Technical Guide to the Stability and Reactivity Profile of 2-Methoxypropyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity profile of 2-methoxypropyl acetate (B1210297). The information is intended to assist researchers, scientists, and drug development professionals in understanding the handling, storage, and potential degradation pathways of this compound.

Stability Profile

2-Methoxypropyl acetate is generally stable under recommended storage conditions.[1][2] However, its stability can be influenced by several factors, including temperature, pH, and exposure to light and oxygen. For long-term storage, it is recommended to keep the compound under a nitrogen atmosphere at temperatures not exceeding 40°C, with moisture excluded.[3] The inclusion of inhibitors such as 2,6-di-tert-butyl-para-cresol (BHT) in commercial preparations indicates a susceptibility to peroxide formation upon exposure to air.[3][4]

Hydrolytic Stability

The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[5] Under neutral conditions, the rate of hydrolysis is slow. While specific data for this compound is limited, data for its isomer, 1-methoxy-2-propyl acetate, suggests a half-life of 2.4 years at pH 7, which decreases to 88 days at pH 8.[5] In an in-vitro study using rat plasma, the half-life for the hydrolysis of this compound was found to be approximately 10 minutes, highlighting the potential for enzymatic degradation.[6]

Table 1: Hydrolytic Stability Data

| Isomer | pH | Temperature | Half-life | Citation |

| 1-Methoxy-2-propyl acetate | 7 | Not Specified | 2.4 years | [5] |

| 1-Methoxy-2-propyl acetate | 8 | Not Specified | 88 days | [5] |

| This compound | Not Applicable (in rat plasma) | 37°C | ~10 minutes | [6] |

Thermal Stability

This compound is stable under normal conditions of use and storage.[1][2] However, exposure to high temperatures, sparks, open flames, and other ignition sources should be avoided.[1] Hazardous decomposition products, including carbon monoxide and carbon dioxide, can be formed upon combustion.[1]

Reactivity Profile

This compound's reactivity is primarily dictated by its ester and ether functional groups.[5] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][7]

Incompatible Materials

Contact with strong oxidizing agents can lead to vigorous reactions.[2][7] Strong acids and bases will catalyze the hydrolysis of the ester bond.[5]

Table 2: Chemical Incompatibility

| Incompatible Material | Potential Hazard | Citation |

| Strong Oxidizing Agents | Risk of fire and explosion. | [2][7] |

| Strong Acids | Catalyzes hydrolysis. | [5] |

| Strong Bases | Catalyzes saponification (irreversible hydrolysis). | [5] |

Key Reactions

Hydrolysis: The primary degradation pathway in aqueous environments is hydrolysis.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, this compound hydrolyzes to form 2-methoxy-1-propanol and acetic acid. This reaction is reversible.[5]

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, this compound undergoes irreversible hydrolysis to yield 2-methoxy-1-propanol and the corresponding acetate salt (e.g., sodium acetate).[5]

Experimental Protocols

Hydrolytic Stability Testing (Based on OECD Test Guideline 111)

This protocol outlines a general procedure for assessing the abiotic hydrolysis of this compound as a function of pH.

Objective: To determine the rate of hydrolysis at different pH values.

Materials:

-

This compound

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Constant temperature bath or incubator

-

Analytical instrumentation for quantification (e.g., HPLC, GC)

-

Sterile glassware

Procedure:

-

Preparation: Prepare solutions of this compound in sterile aqueous buffer solutions at pH 4, 7, and 9. The concentration should not exceed 0.01 M or half the saturation concentration.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

-

Sampling: At appropriate time intervals, withdraw aliquots from each solution.

-

Analysis: Analyze the samples to determine the concentration of this compound and any degradation products.

-

Data Analysis: Calculate the rate of hydrolysis and the half-life at each pH.

Chemical Incompatibility Chart

The following diagram provides a simplified overview of the chemical compatibility of this compound.

References

An In-depth Technical Guide to the Discovery and Properties of 2-Methoxypropyl Acetate and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methoxypropyl acetate (B1210297) and its primary isomer, 1-methoxy-2-propyl acetate, commonly known as propylene (B89431) glycol methyl ether acetate (PGMEA). This document details their discovery, synthesis, physicochemical properties, and the experimental protocols for their preparation, tailored for a scientific audience.

Introduction and Discovery

The discovery of 2-methoxypropyl acetate and its isomers is closely tied to the industrial development of propylene glycol ethers. These compounds emerged as safer alternatives to ethylene (B1197577) glycol ethers, which raised toxicity concerns. The commercial production of propylene glycol monomethyl ether, the precursor to the acetates, typically results in a mixture of two primary isomers: the alpha-isomer (1-methoxy-2-propanol) and the beta-isomer (2-methoxy-1-propanol).[1] Subsequent acetylation of this mixture yields the corresponding acetate esters, with 1-methoxy-2-propyl acetate (PGMEA) being the predominant product.[1] The key structural difference lies in the attachment points of the methoxy (B1213986) and acetate groups on the propyl chain, which significantly influences their physical and chemical properties.[1]

Isomeric Structure and Properties

This compound and 1-methoxy-2-propyl acetate are structural isomers with the molecular formula C6H12O3.

-

1-Methoxy-2-propyl acetate (α-isomer, PGMEA): The methoxy group is on the first carbon, and the acetate group is on the second carbon.

-

This compound (β-isomer): The methoxy group is on the second carbon, and the acetate group is on the first carbon.[1]

This structural variance leads to differences in their physicochemical properties, which are summarized in the table below.

Data Presentation: Physicochemical Properties

| Property | This compound (β-isomer) | 1-Methoxy-2-propyl acetate (α-isomer, PGMEA) |

| CAS Number | 70657-70-4[2][3] | 108-65-6 |

| Molecular Weight ( g/mol ) | 132.16[2][3] | 132.16 |

| Boiling Point (°C) | ~148-151[4] | 145-147 |

| Melting Point (°C) | <-20[4] | -67 |

| Density (g/cm³ at 20°C) | ~0.965[5] | 0.97 |

| Flash Point (°C) | ~45[5] | 45 |

| Vapor Pressure (hPa at 20°C) | ~5.16[2] | 3.1 |

Synthesis and Experimental Protocols

The primary methods for synthesizing these isomers are direct esterification and transesterification.

Direct Esterification

This common method involves the acid-catalyzed reaction of the corresponding propylene glycol methyl ether with acetic acid. The acid catalyst protonates the carbonyl oxygen of acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the propylene glycol methyl ether. This is followed by the elimination of a water molecule to form the ester.[1]

This protocol is based on a continuous process described for the synthesis of this compound.

Materials:

-

2-Methoxy-1-propanol

-

Acetic Acid

-

Solid acid catalyst (e.g., composite enhanced macroporous polystyrene sulfonic acid type strong-acid cation exchange resin)

-

Azeotropic agent (e.g., benzene)

-

Fixed-bed reactor system with a distillation column

Procedure:

-

Preheat the raw materials, 2-methoxy-1-propanol and acetic acid (in a 1:1 molar ratio), to 110°C.

-

Continuously feed the preheated mixture into the first fixed-bed reactor containing the solid acid catalyst at a flow rate of 15 L/h. Maintain the esterification reaction temperature at 110°C.

-

The reaction product from the first reactor is fed into a distillation tower.

-

In the distillation tower, the water generated during the reaction is removed by azeotropic distillation with benzene (B151609) at 68-71°C.

-

The dehydrated reaction mixture is then passed to a second fixed-bed reactor to continue the esterification.

-

The final product is purified by rectification to remove and recover unreacted starting materials.

Transesterification

An alternative route involves the reaction of the propylene glycol methyl ether with another ester, such as methyl acetate or ethyl acetate, in the presence of a catalyst. This method can proceed under milder conditions and avoids the production of water, simplifying purification.[1]

Spectroscopic and Analytical Data

Characterization of this compound and its isomer is typically performed using standard spectroscopic techniques.

1-Methoxy-2-propyl acetate (PGMEA)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra show characteristic peaks for the methoxy, methyl, methylene, and methine protons and carbons.[6] Spectral data is available in public databases such as the NIST WebBook.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum exhibits a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. C-O stretching vibrations of the ether and ester groups are observed in the 1250-1000 cm⁻¹ region.[6] A reference gas-phase IR spectrum is available on the NIST Chemistry WebBook.[6][7]

-

-

Mass Spectrometry (MS):

This compound

Detailed, publicly available spectroscopic data for this compound is less common than for its alpha-isomer. However, the expected spectral features would be:

-

NMR Spectroscopy: Distinct signals corresponding to the different chemical environments of the protons and carbons, which would differ from the alpha-isomer due to the different positions of the methoxy and acetate groups.

-

IR Spectroscopy: A strong carbonyl (C=O) stretch around 1740 cm⁻¹ and C-O stretching bands.

-

Mass Spectrometry: A fragmentation pattern that would allow for differentiation from the alpha-isomer.

Signaling Pathways and Experimental Workflows

The synthesis of these esters can be visualized as a clear workflow.

Synthesis of Propylene Glycol Methyl Ether Isomers

The precursor alcohols are synthesized from the reaction of propylene oxide with methanol. The choice of catalyst determines the isomeric ratio.

Caption: Synthesis pathway for propylene glycol methyl ether isomers.

Direct Esterification Workflow

The general workflow for the direct esterification process is outlined below.

Caption: General workflow for direct esterification synthesis.

Conclusion

This technical guide has provided an in-depth overview of this compound and its more common isomer, 1-methoxy-2-propyl acetate. The key differences in their structures lead to distinct physicochemical properties, which are important for their various industrial applications. While detailed experimental and analytical data for 1-methoxy-2-propyl acetate are readily available, further research to provide comprehensive public data for the this compound isomer would be beneficial for the scientific community.

References

- 1. This compound | 70657-70-4 | Benchchem [benchchem.com]

- 2. 2-METHOXY-1-PROPYL ACETATE | Occupational Safety and Health Administration [osha.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. download.basf.com [download.basf.com]

- 6. benchchem.com [benchchem.com]

- 7. 1-Methoxy-2-propyl acetate [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2-Methoxypropyl Acetate in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropyl acetate (B1210297) (MPA), also known as propylene (B89431) glycol methyl ether acetate (PGMEA), is a versatile organic solvent increasingly utilized in the synthesis of polymers. Its favorable properties, including a moderate evaporation rate, good solvency for a wide range of monomers and polymers, and relatively low toxicity compared to some traditional solvents, make it an attractive choice for various polymerization techniques.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44][45] This document provides detailed application notes and experimental protocols for the use of MPA in polymer synthesis, targeting researchers and professionals in materials science and drug development.

Physicochemical Properties of 2-Methoxypropyl Acetate

A thorough understanding of the solvent's properties is crucial for successful polymer synthesis. Key physicochemical data for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 108-65-6 (for PGMEA, the primary isomer) | [9][14][17][25][32] |

| Molecular Formula | C₆H₁₂O₃ | [32][33][39] |

| Molecular Weight | 132.16 g/mol | [32][33][39] |

| Boiling Point | 145-146 °C | [32] |

| Density | 0.965 g/cm³ at 25 °C | |

| Solubility in Water | 19.8 g/L at 20 °C | |

| Vapor Pressure | 3.8 mmHg at 20 °C | |

| Flash Point | 42 °C |

Applications in Polymer Synthesis

This compound is a suitable solvent for various polymerization methods, including:

-

Free Radical Polymerization: Its moderate boiling point allows for reactions to be conducted at a range of temperatures, and its good solvency ensures a homogeneous reaction medium for many common vinyl monomers.

-

Controlled Radical Polymerization: MPA has been successfully employed as a solvent in Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enabling the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[1][2][3][4][5][7][8][12][13][15][21][23][26][28][30][31][35][36][42]

-

Solution Copolymerization: It is an effective medium for the copolymerization of various monomers, such as acrylates and methacrylates, to produce random or block copolymers.[4][6]

Experimental Protocols

The following are generalized protocols for common polymerization techniques using this compound as a solvent. Researchers should optimize these protocols based on the specific monomers and desired polymer characteristics.

Protocol 1: Free Radical Solution Polymerization of Methyl Methacrylate (B99206) (MMA)

This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) via free-radical polymerization in MPA.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound (MPA), anhydrous

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Nitrogen gas, high purity

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Schlenk line or nitrogen inlet

-

Syringes and needles

Procedure:

-

Setup: Assemble the three-neck flask with a condenser, a nitrogen inlet, and a rubber septum. Dry all glassware in an oven and cool under a stream of nitrogen.

-

Reagent Preparation: In the flask, dissolve MMA (e.g., 10 g, 0.1 mol) in MPA (e.g., 40 mL).

-

Degassing: Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.

-

Initiator Addition: Under a positive nitrogen pressure, add AIBN (e.g., 0.082 g, 0.5 mmol) to the reaction mixture.

-

Polymerization: Heat the reaction mixture to 70 °C with vigorous stirring. Maintain the reaction at this temperature for the desired time (e.g., 6-24 hours).

-

Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol with stirring.

-

Purification: Filter the precipitated polymer and wash it with fresh methanol.

-

Drying: Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Workflow Diagram:

References

- 1. Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 3. pubs.acs.org [pubs.acs.org]

- 4. One Part of Chemistry: Synthesis of poly(methyl methacrylate) or poly(methyl methacrylate)-co-poly(butyl acrylate) & characterization of the polymers by infrared spectroscopy (IR) [1chemistry.blogspot.com]

- 5. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 6. mdpi.com [mdpi.com]

- 7. iarjset.com [iarjset.com]

- 8. Modeling the Solvent Effect on the Tacticity in the Free Radical Polymerization of Methyl Methacrylate | Center for Molecular Modeling [molmod.ugent.be]

- 9. mdpi.com [mdpi.com]

- 10. Homo- and co-polymerisation of di(propylene glycol) methyl ether methacrylate – a new monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Solvent Dependence of Propagation Rate Coefficients - Advanced Science News [advancedsciencenews.com]

- 12. researchgate.net [researchgate.net]

- 13. RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. amslaurea.unibo.it [amslaurea.unibo.it]

- 17. researchgate.net [researchgate.net]

- 18. (PDF) Synthesis of Poly (Methyl Methacrylate-Co-Butyl [research.amanote.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins [mdpi.com]

- 21. research.unipd.it [research.unipd.it]

- 22. researchgate.net [researchgate.net]

- 23. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 24. Solution polymerization - Wikipedia [en.wikipedia.org]

- 25. psecommunity.org [psecommunity.org]

- 26. Polymerizing via ATRP [sigmaaldrich.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 31. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 32. This compound | 70657-70-4 | Benchchem [benchchem.com]

- 33. Methoxypropyl acetate | C6H12O3 | CID 3033863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. Free radical polymerization of poly(ethylene glycol) diacrylate macromers: impact of macromer hydrophobicity and initiator chemistry on polymerization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. chemrxiv.org [chemrxiv.org]

- 36. Polymerization of Vinyl Chloride at Reduced Monomer Accessibility. I. Polymerization at Subsaturation Pressure with Suspension PVC as a Seed | Semantic Scholar [semanticscholar.org]

- 37. Different composition poly(methyl methacrylate-co-butyl methacrylate) copolymers through seeded semi-batch emulsion polymerization | Semantic Scholar [semanticscholar.org]

- 38. chemrxiv.org [chemrxiv.org]

- 39. chemscene.com [chemscene.com]

- 40. 2-Methoxy-1-propyl acetate | SIELC Technologies [sielc.com]

- 41. Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization [mdpi.com]

- 42. researchgate.net [researchgate.net]

- 43. researchgate.net [researchgate.net]

- 44. researchgate.net [researchgate.net]

- 45. researchgate.net [researchgate.net]

Application of 2-Methoxypropyl Acetate in Pharmaceutical Tablet Coating: An Assessment of Current Evidence

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the potential application of 2-Methoxypropyl acetate (B1210297) (2-MPA) as a solvent in pharmaceutical tablet coating. Following a comprehensive review of scientific literature, patent databases, and regulatory guidelines, it is concluded that 2-Methoxypropyl acetate is not a standard or documented solvent for use in pharmaceutical tablet coating. The available information overwhelmingly points to the use of other well-established solvents and aqueous systems for this purpose.

This document will summarize the properties of 2-MPA, its regulatory standing concerning residual solvents, and provide an overview of conventional tablet coating methodologies to offer context on why this solvent is not prevalent in this specific pharmaceutical application.

This compound (2-MPA): A Profile

This compound, also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA) or Methoxypropyl acetate (PMA), is a medium volatility solvent with a mild odor.[1] It is recognized for its excellent solvency for a wide range of resins and dyes, making it a common component in industries such as coatings, printing inks, and electronics manufacturing.[2][3]

Key Properties of this compound:

| Property | Value |

| Synonyms | PGMEA, PMA, 1-methoxy-2-propyl acetate |

| CAS Number | 108-65-6 |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Boiling Point | 146°C |

| Flash Point | 42°C - 45°C |

| Solubility in Water | Limited |

| Miscibility | Miscible with most common organic solvents |

Regulatory and Safety Considerations in Pharmaceutical Formulations

The selection of solvents in pharmaceutical manufacturing is strictly governed by safety and regulatory guidelines, primarily to limit patient exposure to residual solvents in the final drug product. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidance on residual solvents in the Q3C(R8) guideline.

Residual solvents are categorized into three classes based on their toxicity:

-

Class 1: Solvents to be avoided due to their unacceptable toxicity or environmental hazard.

-

Class 2: Solvents to be limited in pharmaceutical products because of their inherent toxicity.

-

Class 3: Solvents with low toxic potential.

This compound is not explicitly listed in any of these classes within the current ICH Q3C(R8) guidelines.[1][2][4][5][6] The use of a solvent not included in these guidelines would necessitate a comprehensive toxicological evaluation to establish a Permitted Daily Exposure (PDE) limit, representing a significant regulatory hurdle for its inclusion in a new pharmaceutical product.